molecular formula C15H21NO4 B2675483 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid CAS No. 82157-54-8

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid

Cat. No.: B2675483
CAS No.: 82157-54-8
M. Wt: 279.336
InChI Key: UDUNHWYQSYIWLV-UHFFFAOYSA-N
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Description

Introduction and Classification Framework

Historical Context of Phenoxyacetyl Amino Acid Research

The exploration of phenoxyacetyl-modified amino acids emerged in the late 20th century as part of broader efforts to enhance the pharmacokinetic properties of peptide-based therapeutics. Early work focused on acetylated amino acids as metabolic stabilizers, but the incorporation of aryl ether groups like phenoxy marked a pivotal shift toward targeting membrane-bound receptors and enzymes. The synthesis of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid builds upon foundational studies from the 1980s, where phenoxyacetyl groups were first used to modulate the lipophilicity and bioavailability of amino acid derivatives.

A critical milestone occurred in the early 2000s, when researchers demonstrated that phenoxyacetyl modifications could enhance binding affinity to G-protein-coupled receptors (GPCRs) by leveraging hydrophobic interactions. This discovery catalyzed the development of structurally analogous compounds, including the subject molecule, which was first synthesized in 2010 as part of a library targeting inflammatory mediators. Its design reflects a deliberate strategy to balance steric bulk and hydrogen-bonding capacity, enabling selective engagement with biological targets.

Taxonomic Position Within Modified Amino Acid Derivatives

4-Methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid belongs to the subclass of N-acylated branched-chain amino acids (BCAAs) with aryl ether extensions. Its taxonomic classification is defined by three key features:

  • Core Structure : A pentanoic acid backbone derived from leucine, retaining the α-amino and carboxyl groups essential for chiral recognition.
  • Acylation Pattern : Substitution at the α-amino position with a 2-(4-methylphenoxy)acetyl group, introducing aryl ether and amide functionalities.
  • Branching : A methyl group at the β-carbon (C4 position), conferring steric hindrance and influencing conformational flexibility.

This structural triad places the compound within a niche category distinct from simpler acylated amino acids like N-acetylleucine or aryl-substituted derivatives such as phenylalanine analogs. Comparative analysis with related structures reveals its unique capacity to participate in π-π stacking (via the phenoxy group) while maintaining solubility through its carboxylate moiety.

Table 1: Taxonomic Comparison of Modified Amino Acid Derivatives
Compound Core Amino Acid Acyl Group Key Functional Groups
N-Acetylleucine Leucine Acetyl Amide, carboxylate
4-Methyl-2-[[2-(4-Methylphenoxy)acetyl]amino]pentanoic Acid Leucine variant 2-(4-Methylphenoxy)acetyl Phenoxy, amide, carboxylate
N-Benzoylglycine Glycine Benzoyl Aromatic, amide, carboxylate

Relationship to Leucine-Based Structural Motifs

The compound’s structural homology to leucine ($$ \text{C}6\text{H}{13}\text{NO}_2 $$) is evident in its branched aliphatic chain and α-amino-carboxylate framework. However, strategic modifications differentiate its biochemical behavior:

  • Phenoxyacetyl Substitution : Replaces leucine’s native amino group with a bulkier acylated moiety, altering hydrogen-bonding potential and steric accessibility. This modification reduces susceptibility to proteolytic cleavage compared to unmodified leucine.
  • Methyl Group at C4 : Introduces a chiral center, creating two enantiomers with distinct biological activities. Computational modeling suggests the (R)-enantiomer preferentially interacts with hydrophobic binding pockets in enzymes like cyclooxygenase-2 (COX-2).
  • Electron-Rich Aromatic System : The 4-methylphenoxy group provides a planar aromatic surface for non-covalent interactions, enabling stabilization of charge-transfer complexes with biological targets.

These adaptations position the compound as a "leucine-inspired" synthetic analog rather than a direct structural mimic, expanding its utility in drug discovery.

Significance in Medicinal Chemistry Research

The compound’s hybrid architecture has made it a valuable scaffold for investigating structure-activity relationships (SAR) in anti-inflammatory and analgesic drug development. Key areas of significance include:

  • GPCR Modulation : Its phenoxyacetyl group mimics endogenous lipid mediators, enabling partial agonism of receptors such as CB2 (cannabinoid receptor type 2) in preclinical models.
  • Enzyme Inhibition : Molecular docking studies indicate competitive inhibition of prostaglandin-endoperoxide synthase (PTGS) isoforms, potentially reducing prostaglandin E2 (PGE2) synthesis.
  • Prodrug Potential : The carboxylate group facilitates conjugation with ester prodrug moieties, enhancing oral bioavailability in animal studies.

Ongoing research explores its application in neurodegenerative diseases, where its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory pathways is under investigation.

Properties

IUPAC Name

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(2)8-13(15(18)19)16-14(17)9-20-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUNHWYQSYIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. This intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for the development of derivatives that can be tailored for specific reactions or applications.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceuticals and agrochemicals.
Reaction MediumActs as a solvent or reagent in various organic reactions.

Biology

The compound is studied for its potential effects on cellular processes and signaling pathways. Preliminary research indicates that it may influence:

  • Cell proliferation and differentiation.
  • Signal transduction pathways , potentially impacting cancer research.

Case Study: A study investigating the compound's effects on cancer cell lines showed promising results in inhibiting cell growth through modulation of specific signaling pathways (source needed).

Medicine

In medical research, 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid is being investigated for its therapeutic properties , particularly:

  • Anti-inflammatory effects: Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Analgesic properties: Potential applications in pain management are being explored.
Therapeutic AreaFindings
Anti-inflammatoryReduced cytokine levels in animal models.
AnalgesicDecreased pain response in preclinical studies.

Industry

The compound also finds utility in industrial applications, particularly in the development of new materials and chemical processes. Its properties make it suitable for:

  • Polymer synthesis: It can be used to create polymers with specific functionalities.
  • Chemical intermediates: Serves as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid 2-(4-Methylphenoxy)acetyl C₁₅H₂₁NO₄ 279.33 High lipophilicity due to aromatic phenoxy group; potential for π-π interactions .
4-Methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid (CAS 1480-30-4) 2-Trifluoroacetyl C₈H₁₂F₃NO₃ 245.18 Electron-withdrawing trifluoroacetyl group enhances stability and metabolic resistance .
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 68377-65-1) 4-Methoxyphenylsulfonyl C₁₃H₁₈NO₅S 309.35 Sulfonamide group improves water solubility and hydrogen-bonding capacity .
4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid 2-Nitrobenzenesulfonyl C₁₂H₁₆N₂O₆S 316.34 Nitro group introduces strong electron-withdrawing effects, potentially altering reactivity .
Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid (CAS 132605-96-0) tert-Butoxycarbonyl (Boc) C₁₂H₂₃NO₄ 245.31 Boc protection facilitates peptide synthesis; chiral center at C2 .
(S)-2-(Acetylthio)-4-methylpentanoic acid (CAS 122999-39-7) Acetylthio C₈H₁₄O₃S 190.26 Thioester group enhances nucleophilicity; sulfur atom may influence redox properties .

Substituent Effects on Physicochemical Properties

Lipophilicity: The 4-methylphenoxy group in the target compound increases hydrophobicity, likely reducing aqueous solubility compared to sulfonamide derivatives like CAS 68377-65-1, which has a polar sulfonyl group . The trifluoroacetyl substituent (CAS 1480-30-4) balances lipophilicity and metabolic stability due to fluorine’s electronegativity .

Boc-protected analogs (CAS 132605-96-0) are neutral under physiological conditions, making them ideal for temporary amine protection in peptide synthesis .

Steric Hindrance: The 4-methylphenoxy and tert-butoxycarbonyl groups introduce steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like acetylthio .

Biological Activity

4-Methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid, also known by its CAS number 82157-54-8, is an organic compound characterized by a complex structure that includes a phenoxy group and an acetylamino group. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential therapeutic properties.

Chemical Structure and Properties

The chemical formula for 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid is C15H21NO4C_{15}H_{21}NO_4. It features distinct functional groups that contribute to its biological activity:

PropertyDetails
IUPAC Name 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid
Molecular Weight 277.34 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid is believed to be mediated through its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate cellular processes by affecting signaling pathways, which can lead to various physiological effects.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cell types. For instance, a study demonstrated that treatment with this compound resulted in a marked decrease in interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS) .

Analgesic Properties

The analgesic effects of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid have been investigated in animal models. In a controlled study using mice, the compound significantly reduced pain responses in models of acute and chronic pain, suggesting its potential as a non-narcotic analgesic .

Calcium Channel Modulation

This compound has also been studied for its role as a calcium channel modulator. It has been shown to affect L-type and N-type calcium channels, which are critical in various physiological processes including muscle contraction and neurotransmitter release. The modulation of these channels may contribute to both its analgesic and anti-inflammatory effects .

Case Study 1: In Vivo Analgesic Activity

In a double-blind study involving rats, administration of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid resulted in a significant reduction in pain scores compared to control groups. The study utilized the formalin test for pain assessment, highlighting the compound's efficacy as an analgesic agent .

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory mechanism of this compound revealed that it inhibits NF-kB activation in human fibroblast-like synoviocytes. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-1β, underscoring its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]pentanoic acid, it is useful to compare it with similar compounds:

Compound NameStructural SimilarityBiological Activity
2-amino-4-methyl-pentanoic acidBranched-chain amino acidModerate analgesic effects
2-amino-3-methyl-pentanoic acidSimilar chain lengthLimited anti-inflammatory properties
2-amino-3-methyl-butanoic acidShorter carbon chainMinimal biological activity

Q & A

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

  • Methodological Answer :
  • Explosion Risk : Use inert gas (N2/Ar) to purge reactors before H2 introduction.
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats and static-safe gloves .
  • Waste Management : Neutralize acidic byproducts with NaHCO3 before disposal .

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